molecular formula C21H15Cl2N3O2S B2931713 1-(3,4-Dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone CAS No. 688355-02-4

1-(3,4-Dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone

Cat. No. B2931713
CAS RN: 688355-02-4
M. Wt: 444.33
InChI Key: YLXCOBMDPSJMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis of quinazolinone derivatives and evaluated their antimicrobial and antifungal properties. For instance, Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, exhibiting remarkable antibacterial and antifungal activities (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similarly, Saleh et al. (2004) derived new 3H-quinazolin-4-one derivatives from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, displaying significant antimicrobial activity (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Antitumor and Anti-inflammatory Properties

Research has also explored the antitumor and anti-inflammatory potentials of quinazolinone derivatives. Hassanzadeh et al. (2019) developed quinazolinone-1, 3, 4-oxadiazole derivatives, with some showing remarkable cytotoxic activity against HeLa cell lines, suggesting potential antitumor applications (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019). Additionally, Ravula et al. (2016) synthesized novel pyrazoline derivatives, including furan-2-yl groups, exhibiting significant anti-inflammatory and antibacterial activity (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of quinazolinone and its derivatives have been key aspects of research. For example, Bera, Bhanja, and Mal (2022) discussed the use of DDQ in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones under solvent-free conditions, highlighting a novel synthesis pathway (Bera, Bhanja, & Mal, 2022).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-16-8-7-13(10-17(16)23)19(27)12-29-21-25-18-6-2-1-5-15(18)20(26-21)24-11-14-4-3-9-28-14/h1-10H,11-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXCOBMDPSJMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone

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